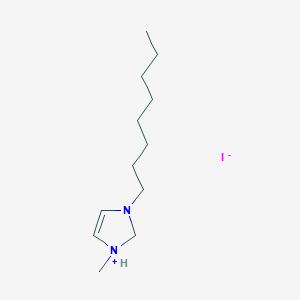
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The imidazolium core structure is a five-membered ring containing two nitrogen atoms, which imparts significant chemical versatility and reactivity.
Preparation Methods
The synthesis of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with 1-iodooctane. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve continuous flow reactors to enhance yield and purity while reducing reaction time and waste.
Chemical Reactions Analysis
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where halides or other nucleophiles replace the iodide ion. Common reagents include sodium azide, potassium cyanide, and various alkoxides.
Scientific Research Applications
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids, due to its ability to dissolve both polar and non-polar substances.
Medicine: Research has explored its potential as a drug delivery agent, leveraging its ionic nature to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: It is utilized in electrochemical applications, including batteries and supercapacitors, where its ionic conductivity and thermal stability are advantageous.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium ring can engage in π-π stacking with aromatic residues, while the alkyl chain provides hydrophobic interactions. These interactions facilitate the compound’s role as a solvent, catalyst, or stabilizing agent in various chemical and biological processes.
Comparison with Similar Compounds
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium-based ionic liquids, such as:
1-Methyl-3-octylimidazolium chloride: Similar in structure but with a chloride anion, it exhibits different solubility and reactivity profiles.
1-Dodecyl-3-methylimidazolium chloride: With a longer alkyl chain, this compound has enhanced hydrophobicity and is used in different applications.
1-Hexyl-3-methylimidazolium nitrate: This compound has a nitrate anion, which imparts different oxidative properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of imidazolium-based ionic liquids.
Properties
CAS No. |
188589-28-8 |
|---|---|
Molecular Formula |
C12H25IN2 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |
InChI Key |
GAEFPPNGRPSNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)
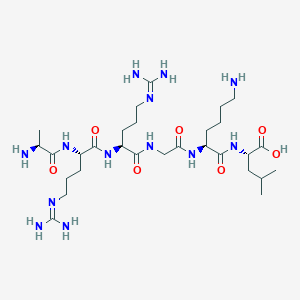
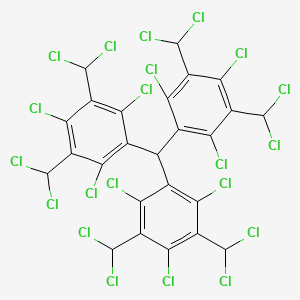
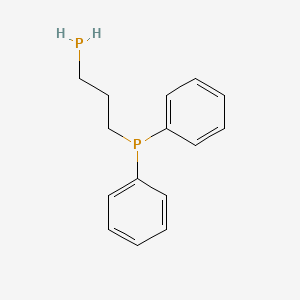
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
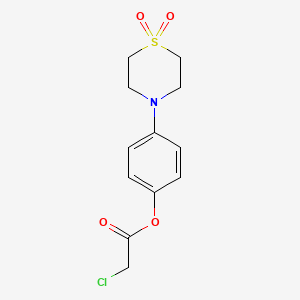
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
